Ostarine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

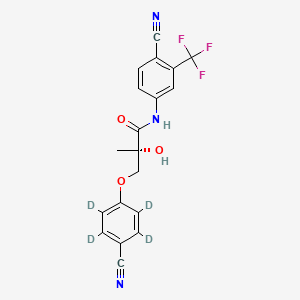

(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1/i2D,3D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGVJMBLXIUVRD-MFLSZZEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ostarine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine-d4 is a deuterated analog of Ostarine (also known as Enobosarm, GTx-024, or MK-2866), a nonsteroidal selective androgen receptor modulator (SARM). As a SARM, it exhibits tissue-selective anabolic effects, primarily on muscle and bone, with reduced androgenic effects on other tissues compared to traditional anabolic steroids.[[“]][2][3] The incorporation of deuterium isotopes can offer advantages in metabolic and pharmacokinetic studies, making this compound a valuable tool for research and development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound is structurally similar to its non-deuterated counterpart, with four hydrogen atoms on the phenoxy ring replaced by deuterium.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | [[“]] |

| Synonyms | Enobosarm-d4, MK-2866-d4, GTX-024-d4 | [[“]][5] |

| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ | [[“]] |

| Molecular Weight | 393.4 g/mol | [[“]][[“]] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Low solubility in water; soluble in DMF, DMSO, and Methanol | [[“]][6][7] |

| Purity | ≥99% deuterated forms (d1-d4) | [[“]] |

Pharmacological Properties

This compound, like Ostarine, exerts its effects by binding to the androgen receptor (AR). This interaction initiates a cascade of downstream signaling events that lead to its anabolic effects.

Table 2: Pharmacological Data for Ostarine

| Parameter | Value | Source |

| Androgen Receptor (AR) Binding Affinity (Ki) | 3.8 nM | [8] |

| In Vivo Efficacy (ED50 in castrated rats) | [9] | |

| Levator ani muscle (anabolic) | 0.03 mg/day | [9] |

| Prostate (androgenic) | 0.12 mg/day | [9] |

| Seminal vesicles (androgenic) | 0.39 mg/day | [9] |

Mechanism of Action

Ostarine is a selective agonist of the androgen receptor.[10] Upon binding to the AR in target tissues like skeletal muscle, it triggers a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription. This results in increased protein synthesis and muscle cell growth.[11] Additionally, Ostarine has been shown to activate the ERK1/2 signaling pathway, which is involved in cell proliferation and survival, further contributing to its anabolic effects.[[“]][7] Unlike traditional steroids, Ostarine does not undergo aromatization to estrogens or reduction to dihydrotestosterone (DHT), which minimizes certain side effects.[2][[“]]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of deuterated Ostarine involves the reaction of 4-Cyanophenol-d4 with (R)-3-bromo-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropionamide.[2]

Experimental Workflow: Synthesis and Purification of this compound

In Vitro Androgen Receptor Binding Affinity Assay

This protocol is based on a competitive radioligand binding assay.[8]

Methodology:

-

Preparation of Rat Cytosol: Prepare a cytosolic fraction from rat ventral prostates, a tissue rich in androgen receptors.

-

Incubation: Incubate increasing concentrations of this compound (or unlabeled Ostarine as a competitor) with the rat cytosol.

-

Radioligand Addition: Add a saturating concentration of a radiolabeled androgen, such as [³H]mibolerone (1 nM), to the incubation mixture.

-

Progesterone Receptor Blocking: Include a high concentration of a non-androgenic steroid, like triamcinolone acetonide (1000 nM), to prevent the radioligand from binding to progesterone receptors.

-

Incubation Conditions: Incubate the mixture at 4°C for 18 hours to reach equilibrium.

-

Separation of Bound and Free Radioligand: Separate the receptor-bound [³H]mibolerone from the free radioligand using the hydroxyapatite method.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data using non-linear regression analysis. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathway

The primary mechanism of action of this compound involves its interaction with the androgen receptor, leading to the activation of downstream signaling pathways that promote muscle growth.

Signaling Pathway of this compound in Muscle Cells

Conclusion

This compound is a deuterated selective androgen receptor modulator with significant potential as a research tool in the study of muscle wasting disorders and anabolic pharmacology. Its well-defined chemical structure, coupled with its specific mechanism of action via the androgen receptor, makes it a valuable compound for in vitro and in vivo investigations. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals working with this and similar compounds.

References

- 1. consensus.app [consensus.app]

- 2. swolverine.com [swolverine.com]

- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurodiagnostico.com [eurodiagnostico.com]

- 9. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enobosarm - Wikipedia [en.wikipedia.org]

- 11. Everything You Need to Know About Ostarine [connect.aacp.org]

Ostarine-d4: A Technical Guide to its Certificate of Analysis and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Ostarine-d4. This compound is the deuterium-labeled analogue of Ostarine (also known as Enobosarm or MK-2866), a selective androgen receptor modulator (SARM). Due to its structural similarity and mass difference, this compound is an ideal internal standard for the quantitative analysis of Ostarine in various biological matrices using mass spectrometry-based methods.[1][2] This guide details the analytical methodologies used to ensure the identity, purity, and quality of this compound, making it suitable for use as a certified reference material in clinical and forensic toxicology, as well as in preclinical and clinical drug development.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for this compound provides critical data on its purity and identity. While specific values are lot-dependent, the following table summarizes the typical specifications and analytical results for a high-purity batch of this compound.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98.0% | HPLC-UV |

| Isotopic Purity | ≥ 99.0 atom % D | Mass Spectrometry (MS) |

| Isotopic Distribution | d4: >99%, d3: <1% | Mass Spectrometry (MS) |

| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ | Mass Spectrometry (MS) |

| Molecular Weight | 393.35 g/mol | Mass Spectrometry (MS) |

| Identity | Conforms to structure | ¹H-NMR, MS |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol, DMSO | Visual Inspection |

Experimental Protocols

The following sections detail the experimental methodologies for the key analyses cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

-

Data Analysis:

-

Molecular Weight: The monoisotopic mass of the protonated or deprotonated molecule is measured and compared to the theoretical mass.

-

Isotopic Purity: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of this compound and to verify the positions of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H-NMR Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions of deuteration confirms the isotopic labeling.

-

¹³C-NMR Analysis: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.

Mandatory Visualizations

This compound Certification Workflow

The following diagram illustrates the typical workflow for the certification of this compound as a reference standard.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This diagram illustrates the use of this compound as an internal standard for the quantitative analysis of Ostarine in a biological sample.

References

The Cornerstone of Precision: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the exacting landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reproducibility is paramount. This in-depth technical guide explores the core principles, practical applications, and detailed methodologies of using deuterated internal standards, the gold standard for robust and reliable quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards provide a level of analytical certainty that is indispensable in modern research and drug development.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3][4]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[3][5]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[6]

-

Co-elution with Analyte : Ideally, the deuterated standard has the same chromatographic retention time as the analyte.[6] This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.[5][6]

-

Similar Physicochemical Properties : Being chemically almost identical, the deuterated standard has nearly the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and instrument response.[1][6][7]

-

Mitigation of Matrix Effects : Matrix effects, the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix, are a significant source of error in LC-MS analysis.[3][5][8] Deuterated standards co-elute with the analyte and experience similar matrix effects, allowing for effective normalization of the signal.[1][5]

-

Improved Accuracy and Precision : By compensating for various sources of error, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[1][2]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely accepted and recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[1]

Key Applications in Research and Drug Development

Deuterated standards are indispensable tools across various stages of scientific research and pharmaceutical development:

-

Drug Metabolism and Pharmacokinetics (DMPK) : In DMPK studies, these standards are crucial for precisely tracking drug and metabolite concentrations in biological matrices like plasma and urine.[1][9][10] This enables the accurate determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[9]

-

Clinical Diagnostics : They provide accurate quantitation of biomarkers, hormones, and other endogenous compounds in clinical samples, aiding in disease diagnosis and monitoring.[1]

-

Impurity Profiling : Deuterated standards are used in the identification and quantification of process-related impurities and degradation products in drug substances and formulations.

-

Metabolomics : In metabolomics research, deuterated standards are used to accurately quantify endogenous metabolites and trace metabolic pathways.[10]

Experimental Workflow and Protocols

The successful implementation of deuterated internal standards hinges on a well-designed and meticulously executed experimental protocol.

General Bioanalytical Workflow

The general workflow for a quantitative bioanalytical assay using a deuterated internal standard involves several key steps, from sample receipt to final data reporting.[6][7]

Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma

This section provides a detailed methodology for a common application: the quantification of a small molecule drug in human plasma using protein precipitation for sample cleanup.[3][11]

1. Materials and Reagents:

-

Analyte of interest

-

Deuterated Internal Standard (SIL-IS)

-

Control human plasma

-

Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

-

Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases[11]

2. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume.[3]

-

Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).[11]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.[11]

-

Internal Standard Working Solution: Prepare a working solution of the SIL-IS in methanol (e.g., 500 ng/mL).[11]

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.[11]

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

-

Vortex thoroughly for 1-2 minutes.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[3]

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.[3]

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition.[3]

-

Vortex and centrifuge briefly before analysis.[3]

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: e.g., 0.4 mL/min

-

Injection Volume: e.g., 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[11]

-

Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.[11]

Quantitative Data and Performance

The use of deuterated internal standards consistently leads to improved analytical performance.

Table 1: Comparison of Precision with and without a Deuterated Internal Standard

| Analyte | Internal Standard | Matrix | Precision (%RSD) | Reference |

| Venetoclax | Venetoclax-d8 | Human Plasma | Intra-day: 5.7 - 7.7 | [6] |

| Inter-day: 5.95 - 8.5 | [6] | |||

| Rosuvastatin | Rosuvastatin-d6 | Human Plasma | N/A (Method Protocol) | [7] |

| Testosterone | Testosterone-d3 | Human Serum | N/A (Method Protocol) | [7] |

| Warfarin Enantiomers | Warfarin-d5 | Human Plasma | N/A (Method Protocol) | [7] |

Data adapted from validation studies and application notes. %RSD (Relative Standard Deviation) is a measure of precision.

Table 2: Impact of Internal Standard Choice on Assay Bias

| Internal Standard Type | Mean Bias (%) | Statistical Significance (p-value) | Reference |

| Deuterated Internal Standard | Not significantly different from true value | p = 0.5 | [12] |

| Analog Internal Standard | Significantly different from true value | p < 0.0005 | [12] |

This data illustrates a significant improvement in accuracy (lower bias) when using a deuterated internal standard compared to a structural analogue.

Challenges and Limitations

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]

-

Deuterium Isotope Effect : The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to a phenomenon known as the "deuterium isotope effect".[13] This can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[5][13] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[5][14]

-

Instability and H/D Exchange : In some cases, deuterium atoms can be lost or exchanged with hydrogen atoms from the solvent or matrix, especially if the label is in a chemically labile position.[13][15] This can compromise the accuracy of the assay. Careful selection of the labeling position is crucial to minimize this risk.[16]

-

Cost and Availability : The synthesis of deuterated compounds can be complex and expensive, and they may not be commercially available for all analytes of interest.[12][17]

Conclusion

Deuterated internal standards are a cornerstone of high-quality quantitative analysis in mass spectrometry. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled, solidifying their role as the gold standard in the field.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. waters.com [waters.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated Compounds [simsonpharma.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. myadlm.org [myadlm.org]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Ostarine-d4: A Technical Guide for Researchers

For Research Use Only. This document is intended for researchers, scientists, and drug development professionals and does not constitute medical advice.

Introduction

Ostarine-d4 is the deuterated form of Ostarine (also known as Enobosarm, MK-2866, or GTx-024), a non-steroidal selective androgen receptor modulator (SARM). As a stable isotope-labeled internal standard, this compound is a crucial tool for the accurate quantification of Ostarine in various biological matrices during preclinical and clinical research. This technical guide provides an in-depth overview of this compound, its physicochemical properties, and the extensive experimental data and signaling pathways associated with its non-deuterated parent compound, Ostarine.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1202044-20-9[[“]] |

| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ |

| Molecular Weight | 393.35 g/mol [[“]] |

| Synonyms | MK-2866-d4, Enobosarm-d4, GTX-024-d4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

Ostarine is a selective androgen receptor modulator that exhibits tissue-selective anabolic effects. Its primary mechanism of action involves binding to the androgen receptor (AR) with high affinity. Unlike traditional anabolic steroids, Ostarine's non-steroidal structure prevents its conversion to estrogen or dihydrotestosterone, thereby reducing the risk of certain side effects.[[“]]

Upon binding to the AR, Ostarine induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This Ostarine-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event modulates the transcription of specific genes involved in muscle cell proliferation and differentiation, such as myogenin, MyoD, and MyH.[[“]][2] Furthermore, Ostarine has been shown to activate the ERK1/2 kinase signaling pathway, which is known to play a role in cell growth and survival, further contributing to its anabolic effects in muscle tissue.[[“]]

Signaling Pathway Diagram

Experimental Protocols

Quantification of Ostarine using UHPLC-MS/MS

This protocol is a representative example for the quantitative analysis of Ostarine in dietary supplements.

1. Sample Preparation:

-

Accurately weigh the contents of an Ostarine capsule and transfer to a volumetric flask.

-

Dissolve the sample in methanol and sonicate for 15-30 minutes.

-

Dilute the solution with a mixture of methanol and 0.1% acetic acid in water with 10 mM ammonium acetate to achieve a concentration within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. UHPLC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% acetic acid and 10 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A suitable gradient to separate Ostarine from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for Ostarine and the internal standard (this compound).

In Vitro Androgen Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of Ostarine to the androgen receptor.

1. Materials:

-

Rat prostate cytosol as a source of androgen receptors.

-

[³H]-Mibolerone as the radioligand.

-

Ostarine (or other test compounds) at various concentrations.

-

Hydroxyapatite slurry.

-

Scintillation cocktail and counter.

2. Procedure:

-

Incubate rat prostate cytosol with a fixed concentration of [³H]-Mibolerone and increasing concentrations of Ostarine for 18-24 hours at 4°C.

-

Separate bound from free radioligand by adding hydroxyapatite slurry and centrifuging.

-

Wash the pellet to remove non-specifically bound radioligand.

-

Quantify the amount of bound [³H]-Mibolerone by liquid scintillation counting.

-

Calculate the IC₅₀ value, which is the concentration of Ostarine that inhibits 50% of the specific binding of [³H]-Mibolerone. The Ki value can then be determined using the Cheng-Prusoff equation.[3]

Quantitative Data

In Vitro Data

| Parameter | Value | Cell Line/System | Reference |

| Androgen Receptor Binding Affinity (Ki) | 3.8 nM | Rat Prostate Cytosol | [3] |

| Androgen Receptor Binding Affinity | -9.4 Kcal/mol | Glioma C6 Cells | |

| IC₅₀ | Two-fold lower than Bicalutamide | Glioma C6 Cells | |

| Proliferation and Viability | Dose-dependent increase | C2C12 and L6 cells | [2] |

In Vivo Data (Animal Studies)

| Species | Dosage | Duration | Key Findings | Reference |

| Rat (castrated male) | 0.4 mg/kg/day | 14 days | Increased prostate, seminal vesicle, and levator ani muscle weight | |

| Rat (ovariectomized female) | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Dose-dependent increase in uterine weight; increased capillary density in gastrocnemius and longissimus muscles | [4] |

| Rat (male) | 0.4 mg/kg/day (s.c.) | 30 days | Increased myogenin, MyoD, and MyH expression in muscle | [2] |

Human Clinical Trial Data (Ostarine)

| Study Population | Dosage | Duration | Key Findings | Reference |

| Elderly men and postmenopausal women | 1 mg/day | 12 weeks | Increase in total lean body mass | [5] |

| Elderly men and postmenopausal women | 3 mg/day | 12 weeks | 1.3 kg increase in lean body mass; improved stair climb performance | [5] |

| Cancer patients (cachexia) | 1 mg and 3 mg/day | 16 weeks | Significant increase in lean body mass | [5] |

Experimental Workflows

In Vivo Study Workflow for Ostarine in a Rat Model

Conclusion

This compound serves as an indispensable analytical tool for the precise and accurate quantification of Ostarine in research settings. The parent compound, Ostarine, has demonstrated significant tissue-selective anabolic effects in both preclinical and clinical studies, primarily through its interaction with the androgen receptor and modulation of downstream signaling pathways. This technical guide provides a comprehensive summary of the available data to support further investigation into the pharmacology and therapeutic potential of Ostarine. Researchers are encouraged to consult the cited literature for more detailed methodologies and data.

References

- 1. consensus.app [consensus.app]

- 2. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurodiagnostico.com [eurodiagnostico.com]

- 4. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of Ostarine-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ostarine-d4 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide presents data for Ostarine as a close and reliable surrogate. The underlying principle is that the substitution of hydrogen with deuterium atoms in a molecule typically has a negligible effect on its solubility in organic solvents.

Core Data Presentation: Solubility of Ostarine

The following table summarizes the quantitative solubility data for Ostarine in commonly used organic solvents. These values are considered to be a strong approximation for this compound.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Ethanol | ~25[1][2] | ~64.2 |

| Dimethyl Sulfoxide (DMSO) | ~15[1][2] - 78[3] | ~38.5 - 200.4 |

| Dimethyl Formamide (DMF) | ~15[1][2] | ~38.5 |

Note: The molecular weight of Ostarine (389.33 g/mol ) and this compound (393.35 g/mol ) are used for the respective molar concentration calculations where applicable. The minor difference in molecular weight does not significantly alter the molar solubility.

Experimental Protocols: Determining Solubility

The solubility data presented in this guide is typically determined using the shake-flask method , a gold-standard technique for measuring equilibrium solubility.

Shake-Flask Method for Solubility Determination

This method involves adding an excess amount of the solute (Ostarine) to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. Subsequently, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear supernatant or filtrate is then quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

A generalized workflow for this experimental process is outlined below.

Caption: Generalized workflow for determining the solubility of this compound.

Mechanism of Action: Signaling Pathway

Ostarine is a Selective Androgen Receptor Modulator (SARM). Its primary mechanism of action involves binding to the Androgen Receptor (AR), which then translocates to the nucleus and modulates gene expression.[[“]][[“]] This interaction leads to tissue-specific anabolic effects, primarily in muscle and bone. Additionally, Ostarine has been shown to activate the ERK1/2 kinase pathway, which is involved in cell proliferation and survival.[[“]][6]

The following diagram illustrates the simplified signaling pathway of Ostarine.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. eurodiagnostico.com [eurodiagnostico.com]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Ostarine-d4

This guide provides comprehensive, in-depth information for researchers, scientists, and drug development professionals on the proper storage and handling of Ostarine-d4. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Compound Information

This compound is the deuterated form of Ostarine (also known as Enobosarm, GTx-024, or MK-2866), a non-steroidal selective androgen receptor modulator (SARM).[1][2] The deuterated analogue is commonly used as an internal standard for the quantification of Ostarine in biological samples by mass spectrometry-based assays, such as GC-MS or LC-MS.[3][4][5]

Chemical Information:

-

Formal Name: (2S)-3-(4-cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide[5]

-

Molecular Formula: C₁₉H₁₀D₄F₃N₃O₃[5]

-

Molecular Weight: 393.4 g/mol [5]

Storage Guidelines

Proper storage of this compound is critical to maintain its stability and purity. The compound is typically supplied as a solid.[1][5]

Storage Conditions Summary

| Parameter | Recommendation | Source(s) |

| Form | As supplied (solid) | [1] |

| Temperature | -20°C for long-term storage | [1][6][7] |

| Stability | ≥ 2 years at -20°C | [1][6] |

| Shipping | May be shipped at room temperature for short durations | [4][7] |

| Aqueous Solutions | Not recommended for storage for more than one day | [1][6] |

Upon receipt, the compound, which may be shipped at ambient temperature, should be stored at -20°C for long-term preservation.[1][7]

Handling and Safety Precautions

This compound should be handled with care in a laboratory setting. The toxicological properties have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[8] It may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[8][9]

Personal Protective Equipment (PPE) and Engineering Controls

| Precaution | Specification | Source(s) |

| Ventilation | Use in a well-ventilated area or with local exhaust ventilation. | [8] |

| Eye Protection | Safety glasses or goggles. | [8][9] |

| Hand Protection | Chemical-resistant gloves. | [8][9] |

| Skin Protection | Laboratory coat. | [8] |

| Respiratory | NIOSH-approved respirator if handling large quantities or if dust is generated. | [8] |

General Handling Practices:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Avoid prolonged or repeated exposure.[8]

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. | [8] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. Have eyes examined by medical personnel. | [8] |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. | [8] |

Solubility and Solution Preparation

This compound is supplied as a solid and needs to be dissolved in a suitable solvent to prepare stock solutions.

Solubility Data

| Solvent | Solubility | Source(s) |

| Ethanol | ~25 mg/mL | [1][6] |

| DMSO | ~15 mg/mL | [1] |

| Dimethylformamide (DMF) | ~15 mg/mL | [1] |

| Methanol | Soluble | [5] |

| Aqueous Buffers | Sparingly soluble | [1] |

Protocol for Preparing an Aqueous Solution: To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[1][6] For example, a 1:4 solution of ethanol to PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.[1][6] It is advised not to store aqueous solutions for more than one day.[1][6] When preparing solutions in organic solvents such as ethanol, DMSO, or DMF, it is good practice to purge the solvent with an inert gas.[1][6]

Experimental Protocols and Visualizations

This compound's primary application is as an internal standard in quantitative analysis. Below is a generalized workflow and a logical diagram for its storage and handling.

General Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for using this compound as an internal standard in a bioanalytical method, such as LC-MS/MS, for the quantification of Ostarine in a biological matrix (e.g., urine).

Caption: General workflow for using this compound as an internal standard in quantitative analysis.

Storage and Handling Logical Workflow

This diagram outlines the decision-making process and necessary steps from receiving the compound to its final use or disposal, emphasizing safety and stability.

Caption: Logical workflow for the safe storage and handling of this compound in a research setting.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Ostarine(MK-2866) | 1202044-20-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. eurodiagnostico.com [eurodiagnostico.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Page loading... [guidechem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Ostarine in Human Plasma using Ostarine-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ostarine (MK-2866), a selective androgen receptor modulator (SARM), in human plasma. The method utilizes Ostarine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation. A straightforward protein precipitation protocol is employed for sample cleanup, allowing for high-throughput analysis suitable for clinical research and anti-doping applications. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for reliable bioanalysis.

Introduction

Ostarine is a non-steroidal SARM that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Due to its anabolic effects, it is also a substance of abuse in sports and is on the World Anti-Doping Agency (WADA) Prohibited List.[1][2] Consequently, sensitive and reliable methods for its quantification in biological matrices are crucial for both pharmacokinetic studies and anti-doping control.

LC-MS/MS is the preferred technique for the bioanalysis of small molecules due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating variability introduced during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[3] This application note provides a detailed protocol for the determination of Ostarine in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Ostarine reference standard

-

This compound internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Ostarine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ostarine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Ostarine Working Solutions: Prepare a series of working solutions by serially diluting the Ostarine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ostarine | 390.1 | 270.1 | 25 |

| This compound | 394.1 | 274.1 | 25 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Ostarine to this compound against the nominal concentration of Ostarine. A linear regression with a 1/x² weighting factor was applied.

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 0.5 (LLOQ) | 0.48 | 96.0 |

| 1 | 1.05 | 105.0 |

| 5 | 5.12 | 102.4 |

| 10 | 9.85 | 98.5 |

| 50 | 50.9 | 101.8 |

| 100 | 99.2 | 99.2 |

| 200 (ULOQ) | 198.6 | 99.3 |

-

Linearity: The calibration curve was linear over the range of 0.5 to 200 ng/mL with a correlation coefficient (r²) > 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (3 days, n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 1.5 | 1.54 | 4.2 | 102.7 | 1.58 | 5.1 | 105.3 |

| Mid QC | 75 | 76.2 | 3.1 | 101.6 | 74.1 | 4.5 | 98.8 |

| High QC | 150 | 148.9 | 2.5 | 99.3 | 151.3 | 3.8 | 100.9 |

-

Acceptance Criteria: Precision (%CV) within ±15% and accuracy within ±15% of the nominal value (±20% for LLOQ).

Mandatory Visualization

Caption: Experimental workflow for Ostarine quantification.

Caption: Simplified signaling pathway of Ostarine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Ostarine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and procedural variability. This method is well-suited for applications in clinical pharmacokinetics and for anti-doping analysis.

References

- 1. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Ostarine Pharmacokinetic Studies Utilizing Ostarine-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Ostarine (also known as Enobosarm or MK-2866) using Ostarine-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis.

Introduction to Ostarine and the Role of this compound

Ostarine is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and for monitoring its use and potential misuse in sports.

This compound is a deuterated form of Ostarine, where four hydrogen atoms have been replaced with deuterium. While chemically similar to Ostarine, its increased mass allows it to be distinguished by mass spectrometry. In pharmacokinetic studies, this compound is not the primary drug of interest but serves as an invaluable internal standard (IS) for the accurate quantification of Ostarine in biological matrices such as plasma and urine.

Preclinical Pharmacokinetic Profile of Ostarine

Pharmacokinetic parameters of Ostarine have been characterized in various studies. The half-life of Ostarine is approximately 24 hours.[1] It is metabolized primarily through glucuronidation and hydroxylation.[2][3] The major metabolites are Ostarine glucuronide and hydroxyostarine glucuronide.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Ostarine and its metabolites in biological samples.[3][4]

The following table summarizes typical pharmacokinetic parameters for Ostarine from preclinical studies.

| Parameter | Description | Typical Value Range |

| Tmax | Time to reach maximum plasma concentration | 1 - 4 hours |

| Cmax | Maximum plasma concentration | Dose-dependent |

| t1/2 | Elimination half-life | ~24 hours[1] |

| AUC | Area under the plasma concentration-time curve | Dose-dependent |

| Metabolism | Primary routes of biotransformation | Glucuronidation, Hydroxylation[2][3] |

| Excretion | Primary routes of elimination | Fecal and Renal |

Experimental Protocols

In-Life Study Design for a Preclinical Pharmacokinetic Study of Ostarine

This protocol outlines a typical single-dose oral administration study in rodents.

Objective: To determine the pharmacokinetic profile of Ostarine following oral administration.

Materials:

-

Ostarine

-

This compound (for use as an internal standard in bioanalysis)

-

Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in water)

-

Study animals (e.g., male Sprague-Dawley rats)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.

-

Dose Formulation: Prepare a homogenous suspension of Ostarine in the selected vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of Ostarine to each animal via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Ostarine Quantification in Plasma

This protocol describes a protein precipitation method for sample preparation followed by LC-MS/MS analysis.

Materials:

-

Plasma samples from the in-life study

-

Ostarine analytical standard

-

This compound internal standard (IS) stock solution

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

Microcentrifuge tubes

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare calibration standards by spiking blank plasma with known concentrations of Ostarine.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (unknowns, standards, and QCs), add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex each sample for 1 minute.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient elution to separate Ostarine and this compound from endogenous matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitor the specific precursor-to-product ion transitions for Ostarine and this compound.

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ostarine | 390.1 | 270.1 |

| This compound | 394.1 | 274.1 |

Data Analysis:

-

Calculate the peak area ratio of Ostarine to this compound for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentrations of Ostarine in the unknown samples and QCs from the calibration curve.

Signaling Pathway

While Ostarine's primary mechanism of action is through the androgen receptor, its downstream effects on muscle growth involve various signaling pathways. The following diagram illustrates a simplified representation of the signaling cascade initiated by Ostarine binding to the androgen receptor.

References

Application of Ostarine-d4 in High-Throughput Sports Anti-Doping Analysis

Introduction

Ostarine (also known as Enobosarm, MK-2866, or S-22) is a Selective Androgen Receptor Modulator (SARM) prohibited at all times in sport by the World Anti-Doping Agency (WADA) under section S1.2 "Other Anabolic Agents" of the Prohibited List.[1][2][[“]][[“]] It is frequently detected in anti-doping tests, making robust and reliable analytical methods crucial for its identification and quantification.[1][[“]][[“]] Ostarine-d4, a deuterated analog of Ostarine, serves as an essential internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6]

These application notes provide detailed protocols for the use of this compound in the quantitative analysis of Ostarine in human urine, tailored for researchers, scientists, and professionals in the field of anti-doping research and drug development.

Principle and Application of this compound as an Internal Standard

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is chemically identical to Ostarine, but with a higher mass due to the replacement of four hydrogen atoms with deuterium. This ensures that it co-elutes with the analyte of interest and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[5][6] By adding a known concentration of this compound to each sample prior to processing, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of Ostarine, mitigating potential errors from sample loss during extraction or instrumental variability.

Ostarine Metabolism and Detection Markers

Ostarine is metabolized in the human body, and both the parent compound and its metabolites can be targeted for detection. The major urinary metabolites are Ostarine-glucuronide and hydroxyostarine glucuronide.[7][8] According to WADA technical letters, the reporting of an Adverse Analytical Finding (AAF) for Ostarine must be based on the detection of the parent compound (in its free form and/or as a glucuronide conjugate).[9] Therefore, analytical methods often include a hydrolysis step to cleave the glucuronide conjugates and measure the total Ostarine concentration.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Ostarine using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters for Ostarine and this compound

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| Ostarine | 389.1 | 269.0, 185.0, 118.0 | 23 |

| This compound | 393.1 | 273.0, 189.0, 122.0 | ~23 (Requires optimization) |

Note: Product ions and collision energies may vary slightly depending on the instrument and source conditions. It is crucial to optimize these parameters on the specific instrument being used.

Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Ostarine Detection in Urine

| Method Type | Calibration Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| DLLME-UHPLC-MS/MS | 0.25 - 50 | 0.05 ng/mL | 0.25 | [10] |

| Online SPE-UHPLC-MS/MS | 0.05 - 25 | 0.5 pg/mL | 0.05 | [2][5][11] |

| UHPLC-MS/MS with Hydrolysis | 1 - 5 (Screening) | Not Specified | 1 | [8][12] |

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) with Enzymatic Hydrolysis

This protocol is designed for the sensitive detection and quantification of total Ostarine in urine.

Materials:

-

Urine sample

-

This compound internal standard solution (e.g., 10 ng/mL in methanol)

-

Sodium phosphate buffer (0.8 M, pH 7.0)

-

β-glucuronidase from E. coli

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate buffer (5 mM, pH 3.5)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Procedure:

-

Pipette 2 mL of urine into a glass tube.

-

Add 10 µL of the this compound internal standard solution.

-

Add 1 mL of sodium phosphate buffer (0.8 M, pH 7.0).

-

Add 50 µL of β-glucuronidase solution.

-

Vortex the sample and incubate at 50°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the entire hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of a mixture of acetonitrile and ammonium acetate buffer (1:3, v/v).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: "Dilute-and-Shoot" Sample Preparation

This is a rapid screening method suitable for high-throughput analysis.

Materials:

-

Urine sample

-

This compound internal standard solution (e.g., 5 ng/mL in methanol)

-

Water (LC-MS grade)

Procedure:

-

Pipette 100 µL of urine into a microcentrifuge tube.

-

Add 900 µL of LC-MS grade water.

-

Add a known concentration of this compound internal standard (e.g., to a final concentration of 0.5 ng/mL).

-

Vortex the sample thoroughly.

-

Centrifuge the sample at high speed for 5-10 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized to ensure good separation of Ostarine from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As listed in Table 1.

-

Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations to achieve maximum sensitivity for Ostarine and this compound.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of Ostarine and a constant concentration of this compound.

-

Peak Integration: Integrate the peak areas for the selected MRM transitions for both Ostarine and this compound in the calibration standards and the unknown samples.

-

Ratio Calculation: Calculate the ratio of the Ostarine peak area to the this compound peak area for each standard and sample.

-

Quantification: Plot a calibration curve of the peak area ratio versus the Ostarine concentration for the standards. Use the linear regression equation from the calibration curve to calculate the concentration of Ostarine in the unknown samples based on their measured peak area ratios.

Visualizations

Caption: Experimental workflow for Ostarine quantification.

Caption: Simplified signaling pathway of Ostarine.

References

- 1. helvia.uco.es [helvia.uco.es]

- 2. mdpi.com [mdpi.com]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Enhanced UHPLC-MS/MS screening of selective androgen receptor modulators following urine hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wada-ama.org [wada-ama.org]

- 10. A novel approach to the quantification of urinary aryl-propionamide-derived SARMs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.qub.ac.uk [pure.qub.ac.uk]

Application Notes and Protocols for Ostarine-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Due to its performance-enhancing capabilities, it is on the World Anti-Doping Agency (WADA) Prohibited List.[1][2] Ostarine-d4, a deuterated variant of Ostarine, serves as a crucial internal standard for the accurate quantification of Ostarine in various biological matrices by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

This document provides detailed application notes and protocols for the sample preparation of this compound for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline various extraction techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, along with a simple "dilute-and-shoot" method.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The choice of sample preparation method can significantly impact the analytical performance of an Ostarine assay. The following table summarizes key quantitative data from various validated methods for Ostarine analysis, where this compound would be used as an internal standard.

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery/Extraction Efficiency | Reference |

| Online SPE-UHPLC-MS/MS | Human Urine | 0.5 pg/mL | - | 0.05 - 25 ng/mL | - | [1] |

| LLE | Equine Plasma | 0.0019 ng/mL | - | - | >75% | [5] |

| Protein Precipitation | Rat Serum | - | 50 ng/mL | 50 - 10000 ng/mL | - | [2] |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 0.05 ng/mL | 0.25 ng/mL | 0.25 - 50 ng/mL | - | [6] |

| "Dilute-and-Shoot" | Human Urine | - | - | 2 - 1000 ng/mL | Lacks pre-concentration, potential for high matrix effects | [1] |

Note: The use of a deuterated internal standard like this compound is highly recommended to mitigate matrix effects and improve accuracy and precision, especially in "dilute-and-shoot" methods.[1][7][8]

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices, leading to improved sensitivity and reduced matrix effects.[9][10] An online SPE method has been shown to achieve a very low limit of detection for Ostarine in urine.[1]

Protocol: Online SPE-UHPLC-MS/MS for Ostarine in Human Urine [1]

This protocol is based on a fully automated online SPE procedure.

-

Sample Pre-treatment:

-

Dilute urine samples 1:9 with LC-MS grade water.

-

Spike with this compound internal standard solution to a final concentration of 0.5 ng/mL.

-

Centrifuge the sample to remove any particulates.

-

-

Online SPE Procedure:

-

Loading: Load the pre-treated sample onto the SPE column at a flow rate of 0.5 mL/min.

-

Washing: Wash the SPE column to remove interfering substances.

-

Elution and Analysis: Elute the analyte and internal standard from the SPE column directly onto the analytical UHPLC column using an isocratic elution with 65% methanol for 2.50 minutes at a flow rate of 1.5 mL/min. The analytes are then separated on the analytical column and detected by MS/MS.

-

Workflow for Solid-Phase Extraction (SPE)

References

- 1. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Item - Equine Plasma Screening for SARMs using Liquid-Liquid Extraction and Triple Quadrupole LC-MS - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 6. A novel approach to the quantification of urinary aryl-propionamide-derived SARMs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

Application Note & Protocol: Quantitative Analysis of Ostarine using Ostarine-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (MK-2866) is a selective androgen receptor modulator (SARM) with potential therapeutic applications in treating muscle wasting diseases and osteoporosis. Its use is also illicitly prevalent in performance enhancement, necessitating robust and accurate analytical methods for its quantification in biological matrices and dietary supplements. This application note provides a detailed protocol for the preparation of a calibration curve using Ostarine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Ostarine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2]

Principle

The method's foundation lies in the principle of isotope dilution mass spectrometry. A known concentration of this compound, which is chemically identical to Ostarine but has a different mass due to the deuterium labels, is added to all calibration standards, quality control samples, and unknown samples.[1] During LC-MS/MS analysis, Ostarine and this compound are separated chromatographically and detected by the mass spectrometer. A calibration curve is generated by plotting the ratio of the peak area of Ostarine to the peak area of this compound against the concentration of Ostarine. This curve is then used to determine the concentration of Ostarine in unknown samples.

Materials and Reagents

-

Ostarine reference standard

-

This compound reference standard

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Formic acid (or Ammonium Formate)

-

Micro-analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Autosampler vials

Experimental Protocols

Preparation of Stock Solutions

-

Primary Ostarine Stock Solution (100 µg/mL):

-

Accurately weigh approximately 2 mg of Ostarine reference standard.

-

Dissolve the weighed standard in 20 mL of methanol in a 20 mL volumetric flask.[3]

-

This yields a primary stock solution of 100 µg/mL.

-

-

Primary this compound Internal Standard (IS) Stock Solution (100 µg/mL):

-

Follow the same procedure as for the Ostarine primary stock solution, using the this compound reference standard.

-

-

Working Ostarine Stock Solution (10 µg/mL):

-

Pipette 1 mL of the 100 µg/mL primary Ostarine stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.[3]

-

-

Working this compound IS Solution (1 µg/mL):

-

Pipette 100 µL of the 100 µg/mL primary this compound stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

Note: Store all stock and working solutions at -20°C to ensure stability.[4]

Preparation of Calibration Curve Standards

The following protocol describes the preparation of a calibration curve ranging from 1 ng/mL to 250 ng/mL. The concentration range can be adjusted based on the expected sample concentrations and instrument sensitivity.[4][5]

-

Perform serial dilutions from the 10 µg/mL working Ostarine stock solution to prepare intermediate stock solutions.

-

For each calibration standard, combine the appropriate Ostarine working solution, the this compound IS working solution, and a diluent (e.g., blank matrix or solvent) to achieve the final concentrations as detailed in Table 1. A consistent, fixed concentration of the internal standard is crucial.

Data Presentation

Table 1: Preparation of Calibration Curve Standards

| Calibration Standard | Concentration of Ostarine (ng/mL) | Volume of Ostarine Working Solution (µL) | Volume of this compound IS Working Solution (1 µg/mL) (µL) | Final Volume (µL) |

| Blank | 0 | 0 | 50 | 1000 |

| Cal 1 | 1 | 10 (from 100 ng/mL intermediate) | 50 | 1000 |

| Cal 2 | 5 | 50 (from 100 ng/mL intermediate) | 50 | 1000 |

| Cal 3 | 10 | 10 (from 1 µg/mL intermediate) | 50 | 1000 |

| Cal 4 | 25 | 25 (from 1 µg/mL intermediate) | 50 | 1000 |

| Cal 5 | 50 | 50 (from 1 µg/mL intermediate) | 50 | 1000 |

| Cal 6 | 100 | 100 (from 1 µg/mL intermediate) | 50 | 1000 |

| Cal 7 | 250 | 250 (from 1 µg/mL intermediate) | 50 | 1000 |

Note: The final concentration of the this compound internal standard in each sample is 50 ng/mL.

LC-MS/MS Method

Sample Preparation (Protein Precipitation)

For biological matrices like serum or plasma, protein precipitation is a common and effective sample preparation technique.[3][6]

-

To 100 µL of sample (calibration standard, QC, or unknown), add 50 µL of the 1 µg/mL this compound IS working solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.[3]

Instrumental Conditions

The following are typical LC-MS/MS parameters for the analysis of Ostarine. Optimization may be required based on the specific instrumentation used.

Table 2: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC or HPLC |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Start with 25% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 - 0.5 mL/min[5] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Capillary Voltage | ~3.0-5.5 kV[4] |

| Nebulizing Gas | Nitrogen |

| Drying Gas Temperature | ~350°C[4] |

| MRM Transitions | Ostarine: Precursor Ion > Product Ion(s) |

| This compound: Precursor Ion > Product Ion(s) |

Note: Specific MRM transitions for Ostarine and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer. Ostarine can be detected in both positive and negative ionization modes.[7]

Data Analysis and Acceptance Criteria

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Ostarine/Ostarine-d4) against the Ostarine concentration.

-

Linearity: The curve should demonstrate linearity over the defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.[4]

-

Accuracy and Precision: The calculated concentration of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Visualizations

Caption: Experimental workflow for calibration curve preparation.

Caption: Logic of using an internal standard for quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ostarine-d4 by High-Resolution Mass Spectrometry

Introduction